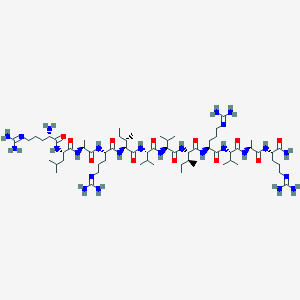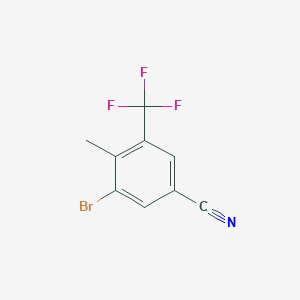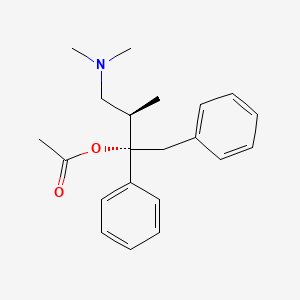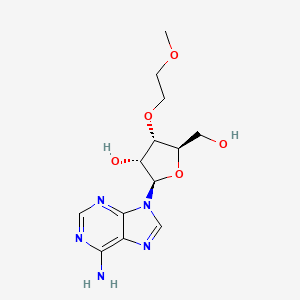
3'-o-(2-Methoxyethyl)adenosine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3’-O-(2-Methoxyethyl)adenosine is a nucleoside analogue, specifically an adenosine analogue. Adenosine analogues are known for their roles in various biological processes, including acting as smooth muscle vasodilators and inhibitors of cancer progression . This compound has a molecular formula of C₁₃H₁₉N₅O₅ and a molecular weight of 325.32 g/mol .
Méthodes De Préparation
3’-O-(2-Methoxyethyl)adenosine is synthesized from adenosine monophosphate in a two-step process :
Attachment of the Methoxy Group: The methoxy group is attached to the 2’ position of the ribose sugar using phosphoramidite chemistry.
Oxidation of the 5’ Hydroxyl Group: The 5’ hydroxyl group is oxidized to form the phosphate ester.
For industrial production, a method suitable for large-scale synthesis involves the use of phosphoramidite chemistry to attach the methoxy group and subsequent oxidation to form the desired compound .
Analyse Des Réactions Chimiques
3’-O-(2-Methoxyethyl)adenosine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the ribose sugar.
Substitution: Substitution reactions can occur at the methoxy group or other reactive sites on the molecule.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
3’-O-(2-Methoxyethyl)adenosine has a wide range of applications in scientific research :
Chemistry: Used as a building block for DNA synthesis and as a precursor for other nucleoside analogues.
Biology: Acts as an antiviral agent by inhibiting viral replication and preventing the incorporation of viral nucleic acid into host DNA.
Medicine: Exhibits anticancer properties, making it useful as a chemotherapeutic agent. It also acts as a smooth muscle vasodilator.
Industry: Utilized in the production of pharmaceuticals and as a research tool in various biochemical studies.
Mécanisme D'action
The mechanism of action of 3’-O-(2-Methoxyethyl)adenosine involves its role as an adenosine analogue :
Molecular Targets: It targets adenosine receptors and enzymes involved in nucleic acid metabolism.
Pathways Involved: The compound interferes with DNA and RNA synthesis, leading to the inhibition of viral replication and cancer cell proliferation. It also acts on smooth muscle cells to induce vasodilation.
Comparaison Avec Des Composés Similaires
3’-O-(2-Methoxyethyl)adenosine is unique among adenosine analogues due to its specific modifications :
Adenosine Phosphate: Another adenosine analogue used in various biochemical applications.
Acadesine: Known for its role in activating AMP-activated protein kinase (AMPK).
Clofarabine: A chemotherapeutic agent used in the treatment of certain types of leukemia.
Fludarabine Phosphate: Used in the treatment of chronic lymphocytic leukemia.
Vidarabine: An antiviral agent used to treat herpes simplex virus infections.
These compounds share similar structures but differ in their specific functional groups and biological activities, highlighting the uniqueness of 3’-O-(2-Methoxyethyl)adenosine in its applications and mechanisms of action.
Propriétés
Formule moléculaire |
C13H19N5O5 |
|---|---|
Poids moléculaire |
325.32 g/mol |
Nom IUPAC |
(2R,3R,4S,5R)-2-(6-aminopurin-9-yl)-5-(hydroxymethyl)-4-(2-methoxyethoxy)oxolan-3-ol |
InChI |
InChI=1S/C13H19N5O5/c1-21-2-3-22-10-7(4-19)23-13(9(10)20)18-6-17-8-11(14)15-5-16-12(8)18/h5-7,9-10,13,19-20H,2-4H2,1H3,(H2,14,15,16)/t7-,9-,10-,13-/m1/s1 |
Clé InChI |
RHVMAYVXDAXYHR-QYVSTXNMSA-N |
SMILES isomérique |
COCCO[C@@H]1[C@H](O[C@H]([C@@H]1O)N2C=NC3=C(N=CN=C32)N)CO |
SMILES canonique |
COCCOC1C(OC(C1O)N2C=NC3=C(N=CN=C32)N)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[4-Bromo-2-fluoro-3-(trifluoromethyl)phenyl]acetonitrile](/img/structure/B13423674.png)
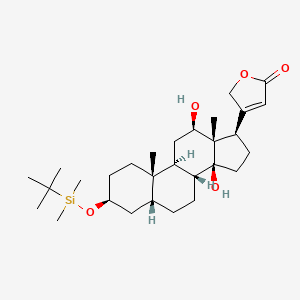
![1,1-Difluoro-3-(3-methylbenzo[d]thiazol-2(3H)-ylidene)propan-2-one](/img/structure/B13423686.png)
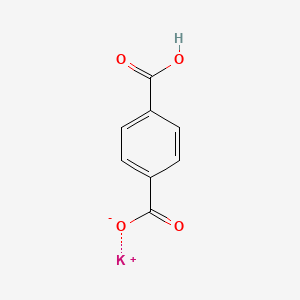
![[(2R,3S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-hydroxy-oxophosphanium;N,N-diethylethanamine](/img/structure/B13423693.png)
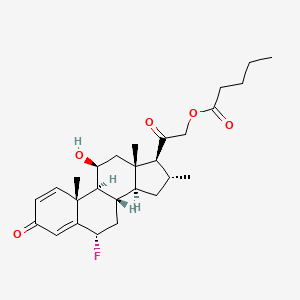
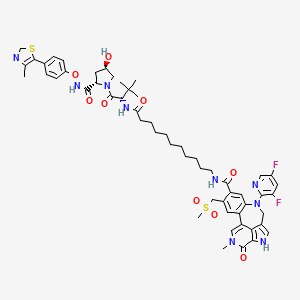
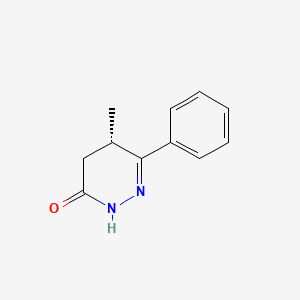
![3-[[di(propan-2-yl)amino]-[3-[2-[(1E,3E,5Z)-5-[1-[3-[(4-methoxyphenyl)-diphenylmethoxy]propyl]-3,3-dimethylindol-2-ylidene]penta-1,3-dienyl]-3,3-dimethylindol-1-ium-1-yl]propoxy]phosphanyl]oxypropanenitrile](/img/structure/B13423722.png)
